molecular formula C24H31N5O3 B12248822 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole

3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B12248822
M. Wt: 437.5 g/mol
InChI Key: TWIPDWUZTQBQDA-UHFFFAOYSA-N
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Description

3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazo[1,2-b]pyridazine, piperidine, and benzoxazole moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and benzoxazole groups through a series of coupling and cyclization reactions. Common reagents used in these steps include tert-butylamine, various halogenated intermediates, and cyclization agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: Share the imidazo[1,2-b]pyridazine core but differ in other substituents.

    Piperidine derivatives: Contain the piperidine ring but vary in additional functional groups.

    Benzoxazole derivatives: Feature the benzoxazole moiety with different substituents.

Uniqueness

3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to its combination of three distinct moieties, which confer a unique set of chemical properties and potential applications. This structural diversity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

InChI

InChI=1S/C24H31N5O3/c1-24(2,3)19-14-29-20(25-19)8-9-21(26-29)31-15-16-10-12-28(13-11-16)23(30)22-17-6-4-5-7-18(17)27-32-22/h8-9,14,16H,4-7,10-13,15H2,1-3H3

InChI Key

TWIPDWUZTQBQDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C5CCCCC5=NO4

Origin of Product

United States

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